N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide
Brand Name: Vulcanchem
CAS No.: 941991-06-6
VCID: VC6242216
InChI: InChI=1S/C23H22N2O2/c1-2-13-25-21-11-10-20(15-18(21)9-12-22(25)26)24-23(27)19-8-7-16-5-3-4-6-17(16)14-19/h3-8,10-11,14-15H,2,9,12-13H2,1H3,(H,24,27)
SMILES: CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3
Molecular Formula: C23H22N2O2
Molecular Weight: 358.441

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide

CAS No.: 941991-06-6

Cat. No.: VC6242216

Molecular Formula: C23H22N2O2

Molecular Weight: 358.441

* For research use only. Not for human or veterinary use.

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide - 941991-06-6

Specification

CAS No. 941991-06-6
Molecular Formula C23H22N2O2
Molecular Weight 358.441
IUPAC Name N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)naphthalene-2-carboxamide
Standard InChI InChI=1S/C23H22N2O2/c1-2-13-25-21-11-10-20(15-18(21)9-12-22(25)26)24-23(27)19-8-7-16-5-3-4-6-17(16)14-19/h3-8,10-11,14-15H,2,9,12-13H2,1H3,(H,24,27)
Standard InChI Key AVSOZGJNDGMHSY-UHFFFAOYSA-N
SMILES CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3

Introduction

Chemical Structure and Physicochemical Properties

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide (CAS: 941991-06-6) belongs to the tetrahydroquinoline class, characterized by a partially saturated quinoline core fused with a naphthamide group. Its molecular formula is C23H22N2O2, with a molecular weight of 358.441 g/mol. The IUPAC name, N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)naphthalene-2-carboxamide, reflects its hybrid architecture.

Key Physicochemical Parameters

PropertyValue
logP (Partition Coefficient)Not reported
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Polar Surface Area39.232 Ų
SolubilityNot available

The compound’s SMILES string, CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3, reveals a propyl side chain at position 1 and a naphthamide moiety at position 6. The stereochemistry is achiral, simplifying synthetic routes.

Synthesis and Structural Analogues

While direct synthesis protocols for N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide remain undisclosed, related quinoline derivatives suggest plausible pathways. For example, 6H-1-benzopyrano[4,3-b]quinolin-6-ones are synthesized via ultrasound-assisted condensation of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with aromatic amines. Similarly, N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide could be synthesized through:

  • Quinoline core formation via Skraup or Doebner-Miller reactions.

  • Propylation at position 1 using propyl halides under basic conditions.

  • Amidation at position 6 with naphthalene-2-carboxylic acid chloride.

Comparative Analysis of Tetrahydroquinoline Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Modifications
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,2-dimethylpropanamideC18H26N2O2302.42Butyl chain, dimethylpropanamide
2-oxo-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamideC22H20N2O4376.4Chromene-carboxamide fusion
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamideC23H22N2O2358.441Propyl chain, naphthamide

Pharmacokinetic and Toxicity Considerations

No in vivo data exist for this compound, but its logP (estimated ~3.7) predicts moderate lipophilicity, favoring blood-brain barrier penetration . The polar surface area (39.232 Ų) suggests oral bioavailability, though the naphthamide group may limit aqueous solubility.

Applications and Future Directions

Drug Development

  • Oncology: As a DNA intercalator or kinase inhibitor.

  • Neurology: Potential use in neurodegenerative diseases due to predicted CNS penetration.

Agricultural Chemistry

Quinoline derivatives are explored as fungicides; this compound’s stability could aid crop protection formulations.

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